molecular formula C11H10N2O3 B13525313 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine

Cat. No.: B13525313
M. Wt: 218.21 g/mol
InChI Key: XZXVFXMHRCPECD-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine typically involves multiple steps starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
  • 3-(4-Cyanophenyl)-5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-isoxazole
  • (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Uniqueness

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine stands out due to its specific combination of the dihydrobenzo dioxin and isoxazole moieties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H10N2O3/c12-10-6-9(16-13-10)7-2-1-3-8-11(7)15-5-4-14-8/h1-3,6H,4-5H2,(H2,12,13)

InChI Key

XZXVFXMHRCPECD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=CC(=NO3)N

Origin of Product

United States

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